molecular formula C9H17Cl2N3 B13516957 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride

Cat. No.: B13516957
M. Wt: 238.15 g/mol
InChI Key: GRVMVOLWAYMDJB-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Information on large-scale industrial production methods is limited, but it is likely synthesized through modified versions of the laboratory-scale routes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Biology: It may serve as a pharmacophore for drug design or as a probe in biological studies.

      Medicine: Investigations into its potential therapeutic effects are ongoing.

      Industry: Its use in industry could involve catalysis or materials science.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Biological Activity

    2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    • IUPAC Name : this compound
    • Molecular Formula : C10H14N4.2ClH
    • Molecular Weight : 245.21 g/mol
    • CAS Number : Not specified in available literature.

    The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor for certain enzymes and receptors involved in disease pathways. The following mechanisms have been proposed:

    • ENPP1 Inhibition : Similar compounds have demonstrated the ability to inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a role in regulating immune responses and cancer progression. This inhibition can enhance the activity of the cGAS-STING pathway, promoting antitumor immunity .
    • Anticancer Activity : Compounds with imidazo[1,2-a]pyridine structures have shown promising anticancer effects in various studies. They exhibit cytotoxicity against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • Antimicrobial Properties : Some derivatives have been investigated for their antibacterial and antifungal activities. The presence of the imidazo ring system is thought to contribute to these effects through disruption of microbial cell functions .

    Biological Activity Data

    The following table summarizes key findings from studies on the biological activity of related compounds:

    Activity Type Compound IC50/ED50 Values Cell Lines/Models Tested Mechanism
    ENPP1 InhibitionImidazo[1,2-a]pyrazine Derivative5.70 nMMurine modelsEnhances STING pathway
    AnticancerVarious Imidazo Compounds< 10 µMA431, Jurkat cellsInduces apoptosis
    AntimicrobialImidazo DerivativesVariesGram-positive and negative bacteriaDisruption of microbial function

    Case Study 1: Antitumor Efficacy

    In a study investigating the antitumor efficacy of imidazo derivatives, a compound similar to this compound was administered alongside anti-PD-1 antibodies in murine models. The combination therapy resulted in a tumor growth inhibition rate of 77.7%, suggesting enhanced efficacy through immune modulation .

    Case Study 2: Antimicrobial Activity

    A derivative exhibiting structural similarities was tested against various bacterial strains using the broth microdilution method. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

    Properties

    Molecular Formula

    C9H17Cl2N3

    Molecular Weight

    238.15 g/mol

    IUPAC Name

    2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride

    InChI

    InChI=1S/C9H15N3.2ClH/c10-5-4-8-7-11-9-3-1-2-6-12(8)9;;/h7H,1-6,10H2;2*1H

    InChI Key

    GRVMVOLWAYMDJB-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN2C(=NC=C2CCN)C1.Cl.Cl

    Origin of Product

    United States

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